1H-Pyrazolo[3,4-b]pyridin-5-amine, 3-(2-furanyl)- - 1186609-84-6

1H-Pyrazolo[3,4-b]pyridin-5-amine, 3-(2-furanyl)-

Catalog Number: EVT-1734594
CAS Number: 1186609-84-6
Molecular Formula: C10H8N4O
Molecular Weight: 200.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis
  • Condensation reactions: This approach typically involves reacting a suitably substituted pyrazole derivative, such as 3-amino-1H-pyrazol-5-amine or its derivatives, with various cyclic or acyclic compounds containing carbonyl groups, like 1,3-dicarbonyls, α,β-unsaturated carbonyl compounds, or cyclic ketones [, , ].
  • Multicomponent reactions: These reactions offer efficient one-pot procedures for constructing the pyrazolo[3,4-b]pyridine core. Examples include reacting an aldehyde, a cyclic 1,3-dicarbonyl compound (e.g., Meldrum’s acid or dimedone), and a pyrazole derivative like 3-methyl-1-phenyl-1H-pyrazol-5-amine [, , , ].
  • Cyclization reactions: These methods often involve intramolecular cyclization of appropriately substituted precursors. For instance, reacting a pyrazole derivative containing an electrophilic center with a nucleophilic nitrogen atom within the same molecule can lead to ring closure and formation of the desired scaffold [, ].
Molecular Structure Analysis

The 1H-pyrazolo[3,4-b]pyridine scaffold possesses a planar structure, with potential for substitutions at various positions. This versatility allows for fine-tuning of the physicochemical and biological properties of the resulting derivatives. Crystallographic studies of various derivatives provide valuable insights into their three-dimensional structures, intermolecular interactions, and potential binding modes with biological targets [, , , , , , ].

Chemical Reactions Analysis
  • Alkylation and acylation: Nitrogen atoms within the scaffold can be alkylated or acylated, influencing its basicity, lipophilicity, and interactions with biological targets [, , , ].
Mechanism of Action
  • Enzyme inhibitors: Various derivatives exhibit potent inhibitory activity against specific enzymes, such as phosphodiesterase 4 (PDE4) [], soluble guanylyl cyclase (sGC) [], glycogen synthase kinase-3 (GSK-3) [], cyclin-dependent kinases (CDKs) [], and checkpoint kinase 1 (CHK1) [].
  • Receptor modulators: Some analogs act as antagonists or negative allosteric modulators of specific receptors, such as metabotropic glutamate receptor 5 (mGluR5) [].
Applications
  • Medicinal chemistry: The scaffold serves as a promising starting point for developing new drugs targeting various diseases, including inflammation [], cancer [, ], neurodegenerative disorders [], and viral infections [].

1-Ethyl-5-{5-[(4-methyl-1-piperazinyl)methyl]-1,3,4-oxadiazol-2-yl}-N-(tetrahydro-2H-pyran-4-yl)-1H-pyrazolo[3,4-b]pyridin-4-amine (EPPA-1) []

Compound Description: EPPA-1 is a novel third-generation phosphodiesterase 4 (PDE4) inhibitor. It exhibits potent anti-inflammatory activity in vitro and in vivo, demonstrating efficacy in inhibiting LPS-induced tumor necrosis factor-α production and pulmonary neutrophilia. Importantly, EPPA-1 displays a significantly improved therapeutic index compared to first and second-generation PDE4 inhibitors like rolipram, roflumilast, and cilomilast due to its lower emetogenicity. []

Relevance: While not directly sharing the core structure of 1H-Pyrazolo[3,4-b]pyridin-5-amine, 3-(2-furanyl)-, EPPA-1 belongs to the same pyrazolo[3,4-b]pyridine class of compounds. This structural similarity suggests potential for exploring modifications on the 1H-Pyrazolo[3,4-b]pyridin-5-amine, 3-(2-furanyl)- scaffold to modulate its properties, potentially leading to improved pharmacological profiles. []

methanone []

Compound Description: This compound is a 2-methoxy-substituted derivative within a series of pyrazolo[3,4-b]pyridine derivatives. Its crystal structure, analyzed in comparison to its 4-methyl and 4-chloro analogs, highlights the impact of substituent changes on molecular conformation and crystal packing. Notably, this compound exhibits a unique gauche conformation of the thiophene ring and participates in intermolecular C—H⋯O hydrogen bonding, differentiating it from its analogs. []

Relevance: This compound shares the pyrazolo[3,4-b]pyridine core with 1H-Pyrazolo[3,4-b]pyridin-5-amine, 3-(2-furanyl)-. The study emphasizes the significant impact of substituents on the pyrazolo[3,4-b]pyridine scaffold, underscoring the potential for modifying the 3-(2-furanyl) and 5-amine groups in the target compound to influence its physicochemical and biological properties. []

5,6-Dimethyl-4-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridin-3-amine []

Compound Description: This pyrazolo[3,4-b]pyridine derivative incorporates a thiophene ring at the 4-position and exhibits disorder in its crystal structure due to two possible orientations of the thiophene group. Intermolecular interactions, including N—H⋯N hydrogen bonds and C—H⋯π interactions, contribute to the formation of molecular chains within the crystal lattice. []

Relevance: This compound highlights the feasibility of incorporating a five-membered heterocycle, similar to the 2-furanyl group in 1H-Pyrazolo[3,4-b]pyridin-5-amine, 3-(2-furanyl)-, onto the pyrazolo[3,4-b]pyridine core. Investigating different positions and substitution patterns on the thiophene or furanyl rings could offer insights into structure-activity relationships and optimize desired properties. []

1-(1H-Pyrazolo[3,4-b]pyridin-5-yl)ethanone []

Compound Description: This compound serves as a versatile building block for synthesizing diverse pyrazolo[3,4-b]pyridine derivatives. It undergoes diazotization to form diazonium salts and reacts with phenyl isothiocyanate to yield thiourea derivatives, which can be further transformed into various heterocyclic systems like thiazoles and triazines. []

Relevance: Although lacking the 3-(2-furanyl) substituent, this compound emphasizes the synthetic versatility of the pyrazolo[3,4-b]pyridine core, particularly at the 5-position where 1H-Pyrazolo[3,4-b]pyridin-5-amine, 3-(2-furanyl)- possesses an amine group. This suggests that the target compound could be similarly functionalized at the 5-amine position to generate diverse analogs for exploring structure-activity relationships. []

Phenyl-4-(1H-pyrazol-5-yl) conjugated with 1H-pyrazolo[3,4-b]quinolin-5(4H)-ones []

Compound Description: This class of pyrazolo-bridged quinolone derivatives was synthesized through a one-pot, three-component reaction. These compounds exhibited promising anticancer activity against HeLa and DU145 cell lines. Notably, compound 4d demonstrated potent cytotoxicity and favorable binding energy to human checkpoint kinase 1 in silico. []

Relevance: While structurally distinct from 1H-Pyrazolo[3,4-b]pyridin-5-amine, 3-(2-furanyl)-, these compounds highlight the biological relevance of incorporating pyrazole moieties, similar to the pyrazole within the target compound, into larger heterocyclic frameworks. This suggests potential for exploring the anticancer activity of 1H-Pyrazolo[3,4-b]pyridin-5-amine, 3-(2-furanyl)- or its derivatives, especially given the reported activity of structurally related pyrazolo-containing compounds. []

1-(5-(4-(3-Hydroxy-3-methylbutyl)-1H-1,2,3-triazol-1-yl)-4-(isopropylamino)pyridin-2-yl)-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile (BMS-986236) []

Compound Description: BMS-986236 is a potent kinase inhibitor with a complex structure featuring a pyrazolo[3,4-b]pyridine core. The development of a scalable synthesis for this compound involved addressing safety concerns and optimizing purification steps to ensure its suitability for pharmaceutical production. []

Relevance: Similar to EPPA-1, BMS-986236 underscores the pharmaceutical importance of the pyrazolo[3,4-b]pyridine scaffold. This further supports the potential value of exploring 1H-Pyrazolo[3,4-b]pyridin-5-amine, 3-(2-furanyl)- as a starting point for developing novel therapeutics. The presence of various functional groups in BMS-986236 suggests potential modifications that could be applied to the target compound to modulate its activity and pharmacological properties. []

5-Methyl-1-phenyl-3-(thieno[2,3-d]pyrimidin-4-yl)chromeno[4,3-d]pyrazolo[3,4-b]pyridin-6(3H)-one []

Compound Description: This compound represents a chromeno[4,3-d]pyrazolo[3,4-b]pyridinone derivative containing a thieno[2,3-d]pyrimidine moiety. It was synthesized efficiently through a FeCl3-SiO2-catalyzed reaction and its structure was elucidated using various spectroscopic techniques. []

Relevance: While possessing a more complex structure, this compound shares the pyrazolo[3,4-b]pyridine core with 1H-Pyrazolo[3,4-b]pyridin-5-amine, 3-(2-furanyl)-. The successful incorporation of a thienopyrimidine moiety highlights the feasibility of attaching diverse heterocyclic systems to the pyrazolo[3,4-b]pyridine framework, potentially expanding the structural diversity and biological activities of derivatives based on 1H-Pyrazolo[3,4-b]pyridin-5-amine, 3-(2-furanyl)-. []

5-Cyclopropyl-2-[1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl]pyrimidin-4-ylamine (BAY 41-2272) []

Compound Description: BAY 41-2272 is a nitric oxide (NO)-independent soluble guanylyl cyclase (sGC) stimulator. It induces vasorelaxation in rat mesenteric arteries through both cGMP-dependent and -independent mechanisms. BAY 41-2272 also inhibits calcium influx and, when combined with NO donors, synergistically enhances vasorelaxation and increases cGMP levels. []

Relevance: This compound showcases the pharmacological potential of the pyrazolo[3,4-b]pyridine core, albeit with a different substitution pattern compared to 1H-Pyrazolo[3,4-b]pyridin-5-amine, 3-(2-furanyl)-. The presence of a pyrimidine ring linked to the pyrazolo[3,4-b]pyridine core in BAY 41-2272 suggests an avenue for structural modification of the target compound. Exploring similar modifications could potentially lead to the discovery of novel compounds with distinct biological activities. []

Relevance: Although PF470 belongs to the pyrazolo[3,4-b]pyrazine class, its structural similarity to 1H-Pyrazolo[3,4-b]pyridin-5-amine, 3-(2-furanyl)- in terms of the fused pyrazole ring and the presence of a substituted pyridine ring highlights the potential for designing related compounds with activity at mGluR5. The distinct pharmacological profile of PF470 emphasizes the possibility of developing analogs of the target compound with diverse biological activities. []

1H-pyrazolo[3,4-b]pyridin-3-amine and 1,3-benzenedicarboxylate-based coordination polymers []

Compound Description: Three new supramolecular coordination polymers were synthesized by combining 1H-pyrazolo[3,4-b]pyridin-3-amine with 1,3-benzenedicarboxylate (1,3-BDC) or its derivatives under solvothermal conditions. These polymers exhibited distinct two-dimensional (2D) and three-dimensional (3D) structures, stabilized by various intermolecular interactions, including hydrogen bonding and π–π stacking. []

Relevance: Although 1H-pyrazolo[3,4-b]pyridin-3-amine is an isomer of 1H-Pyrazolo[3,4-b]pyridin-5-amine, 3-(2-furanyl)-, sharing the same core structure, this study highlights the potential of this scaffold for building supramolecular architectures. This suggests that 1H-Pyrazolo[3,4-b]pyridin-5-amine, 3-(2-furanyl)-, potentially with modifications, could also be explored for its ability to form coordination polymers or other supramolecular assemblies, which could have implications for material science applications. []

5-(4,5-Dihydro-1H-imidazol-2-yl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyrazin-6-amine []

Compound Description: This compound, featuring a dihydroimidazole ring linked to the pyrazolo[3,4-b]pyrazine core, forms a network of N—H⋯N and C—H⋯N hydrogen bonds in its crystal structure, resulting in the formation of chains along the [] direction. Additionally, π–π interactions between pyrazole rings contribute to the crystal packing. []

Relevance: While this compound contains a pyrazine ring instead of pyridine in its core structure, its similarity to 1H-Pyrazolo[3,4-b]pyridin-5-amine, 3-(2-furanyl)- in terms of the fused pyrazole and the presence of an amino group at the analogous position highlights the potential for introducing similar substituents, like the dihydroimidazole group, onto the target compound. This could modulate its intermolecular interactions and potentially influence its physicochemical and biological properties. []

(E)-N-{[6-chloro-4-(4-chlorophenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-5-yl]methylene}benzene-1,2-diamine []

Compound Description: This compound, with a benzene-1,2-diamine substituent attached to the pyrazolo[3,4-b]pyridine core via a methylene bridge, exhibits conformational chirality. The crystal structure reveals a three-dimensional framework built solely through two types of hydrogen bonds: N-H...N interactions linking molecules into chains and C-H...N interactions connecting these chains. []

Relevance: This compound demonstrates the potential for introducing substituents with hydrogen bonding capabilities, like the benzene-1,2-diamine moiety, onto the pyrazolo[3,4-b]pyridine scaffold, similar to the structure of 1H-Pyrazolo[3,4-b]pyridin-5-amine, 3-(2-furanyl)-. Investigating such modifications in the context of the target compound could provide insights into its potential for crystal engineering or the design of materials with specific intermolecular interactions. []

N-[4-(4-Chlorophenyl)-3-methyl-6-oxo-1-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-5-yl]benzamide []

Compound Description: This compound, synthesized using microwave irradiation, features a benzamide substituent attached to the partially saturated pyrazolo[3,4-b]pyridine core. The crystal structure reveals that only the NH group within the dihydropyridinone ring participates in intermolecular hydrogen bonding, leading to the formation of infinite chains. []

Relevance: While this compound has a partially saturated pyrazolo[3,4-b]pyridine core compared to the fully aromatic one in 1H-Pyrazolo[3,4-b]pyridin-5-amine, 3-(2-furanyl)-, it emphasizes the impact of substituents on the conformation and intermolecular interactions of pyrazolo[3,4-b]pyridine derivatives. This suggests that modifications to the 3-(2-furanyl) or 5-amine groups in the target compound could potentially influence its hydrogen bonding ability and, consequently, its physicochemical properties. []

Methyl {4,6-diamino-2-[1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl]pyrimidin-5-yl}carbamate [, , , , ]

Compound Description: This compound, existing in various solvate forms, including a semi-ethanol solvate, is a potent therapeutic agent for cardiovascular diseases. Its synthesis, purification, and characterization have been extensively studied, highlighting the importance of controlling its solid-state form for optimal pharmaceutical activity. [, , , , ]

Relevance: Similar to BAY 41-2272, this compound showcases the therapeutic relevance of pyrazolo[3,4-b]pyridine derivatives, particularly those containing a pyrimidine ring linked to the core. Although the substitution pattern differs from 1H-Pyrazolo[3,4-b]pyridin-5-amine, 3-(2-furanyl)-, the focus on solvate forms underscores the importance of investigating the solid-state properties of the target compound, as they can significantly impact its pharmaceutical potential. [, , , , ]

6-Pyridin-3-yl-1H-pyrazolo[3,4-b]pyridin-3-amines []

Compound Description: This series of compounds was synthesized from 4-(phenyl or p-methoxyphenyl)-6-thioxo-1,6-dihydro-2,3’-bipyridine-5-carbonitriles. The synthetic route involved reactions with iodomethane and hydrazine hydrate, followed by diazotization and coupling with various reagents. These compounds were evaluated for their anti-Alzheimer's and anti-COX-2 activity, showing promising results. []

Relevance: This class, while having the amine at the 3-position instead of the 5-position as in 1H-Pyrazolo[3,4-b]pyridin-5-amine, 3-(2-furanyl)-, highlights the potential of pyrazolo[3,4-b]pyridines as a scaffold for developing compounds with central nervous system activity. This suggests that exploring the target compound and its derivatives for similar activities could be a promising avenue for drug discovery. []

C-glycosides of 1H-pyrazolo[3,4-b]pyridine []

Compound Description: A series of novel C-glycosides of heterocyclic derivatives containing a 1H-pyrazolo[3,4-b]pyridine moiety were synthesized through condensation reactions with substituted puerarin. These compounds demonstrated significant cytotoxicity against human leukemia (K562) and prostate cancer (PC-3) cell lines, highlighting their potential as anticancer agents. []

Relevance: This class demonstrates the feasibility and potential benefits of incorporating a C-glycoside moiety into the 1H-pyrazolo[3,4-b]pyridine framework. This suggests a possible modification for 1H-Pyrazolo[3,4-b]pyridin-5-amine, 3-(2-furanyl)- to investigate its impact on anticancer activity. The successful synthesis and promising biological activity of these C-glycosides highlight the potential of exploring glycosylated derivatives of the target compound. []

Pyrazolo[3,4-b]pyridine-6(7H)-ones []

Compound Description: This class of compounds was synthesized via a three-component reaction using an aldehyde, Meldrum’s acid, and 3-methyl-1H-pyrazol-5-amine in polyethylene glycol (PEG)-400, showcasing a mild, efficient, and environmentally friendly approach. []

Relevance: While structurally distinct from 1H-Pyrazolo[3,4-b]pyridin-5-amine, 3-(2-furanyl)- due to the presence of a pyridone ring, this work highlights the utility of PEG-400 as a green solvent for synthesizing pyrazolo[3,4-b]pyridine derivatives. This approach could potentially be applied to the synthesis of 1H-Pyrazolo[3,4-b]pyridin-5-amine, 3-(2-furanyl)- or its analogs, offering a more sustainable and efficient route. []

Bis-[1-N,7-N, Pyrazolo tetraethoxyphthalimido{-4-(3,5-Dimethyl-4-(spiro-3-methylpyazolo)-1,7-dihydro-1H-dipyrazolo[3,4-b;4',3'-e]pyridin-8-yl)}]p-disubstituted phenyl compounds []

Compound Description: This series of complex, bis-pyrazolo compounds was designed and computationally evaluated for their potential as inhibitors of serum and glucocorticoid-regulated kinase 1 (SGK1). Molecular docking, molecular dynamics simulations, and assessment of physicochemical and toxicological properties revealed that compounds 3, 4, and 5 exhibited strong binding affinities to SGK1 and favorable pharmacological profiles, suggesting their potential as promising leads for drug development targeting SGK1-related diseases like cancer. []

Relevance: Although structurally complex compared to 1H-Pyrazolo[3,4-b]pyridin-5-amine, 3-(2-furanyl)-, these compounds highlight the relevance of incorporating multiple pyrazole rings, similar to the pyrazole within the target compound, into larger structures for potent SGK1 inhibition. This suggests that exploring the design and synthesis of derivatives based on 1H-Pyrazolo[3,4-b]pyridin-5-amine, 3-(2-furanyl)-, incorporating additional pyrazole rings or other heterocyclic moieties, could be a valuable strategy for identifying novel SGK1 inhibitors. []

Oxadiazole functionalized pyrazolo[3,4-b]pyridine derivatives []

Compound Description: This series of compounds, derived from 6-thiophenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-amine, incorporates an oxadiazole ring linked to the pyrazolo[3,4-b]pyridine core through an alkyl chain. These compounds were synthesized through a multistep process involving reactions with 2-bromoethyl acetate, hydrazine hydrate, and various aromatic acids. Evaluation of their anticancer activity against a panel of human cancer cell lines identified compounds 6i, 6m, and 6n as exhibiting promising potency at micromolar concentrations. []

Relevance: This study demonstrates the successful incorporation of an oxadiazole ring onto the pyrazolo[3,4-b]pyridine scaffold and the resulting anticancer activity of the synthesized derivatives. While 1H-Pyrazolo[3,4-b]pyridin-5-amine, 3-(2-furanyl)- possesses a furanyl group instead of a thiophenyl group at the 3-position, this work suggests that exploring the introduction of an oxadiazole ring, either directly or through a linker, onto the target compound could be a viable strategy for developing novel anticancer agents. []

3-Amino-5-bromo-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine derivatives []

Compound Description: This study utilized 3-amino-5-bromo-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine as a key intermediate to synthesize diverse polyheterocyclic systems, including pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidines, pyrido[2',3':3,4]pyrazolo[5,1-c]triazines, and 6-amino-4-aryl-1-(pyrazolo[3,4-b]-pyridin-3-yl)-1,2-dihydropyridines. The synthesized compounds were characterized and evaluated for their in vitro antibacterial activity. []

Relevance: This research emphasizes the synthetic versatility of the pyrazolo[3,4-b]pyridine core, particularly the 3-amino group, which allows for the construction of diverse heterocyclic ring systems. Although 1H-Pyrazolo[3,4-b]pyridin-5-amine, 3-(2-furanyl)- has the amine at the 5-position, exploring similar reactions and modifications could provide access to a wide range of novel analogs with potentially valuable biological activities. []

Thiohydrazonates and Pyrazolo[3,4-b]pyridin-3-amines []

Compound Description: This study describes the synthesis of thiohydrazonate derivatives from a 2-thioxo-1,2-dihydropyridine-3-carbonitrile precursor. These thiohydrazonates were further reacted to yield the corresponding pyrazolo[3,4-b]pyridin-3-amines via rearrangement and cyclization. The synthesized compounds were evaluated for their antimicrobial activity, with thiohydrazonate 7d exhibiting potent activity against various bacterial strains. []

Relevance: While the synthesized pyrazolo[3,4-b]pyridin-3-amines have the amine group at the 3-position, this work emphasizes the feasibility of synthesizing pyrazolo[3,4-b]pyridines from different precursors and highlights their potential as antimicrobial agents. This suggests that exploring alternative synthetic routes and modifications to 1H-Pyrazolo[3,4-b]pyridin-5-amine, 3-(2-furanyl)- might lead to the discovery of novel compounds with improved or distinct antimicrobial activity. []

Furo[3,2-e]pyrazolo[3,4-b]pyrazines []

Compound Description: This study reports the efficient synthesis of a series of novel furo[3,2-e]pyrazolo[3,4-b]pyrazines through a multistep process starting from 3-methyl-6-oxo-1-phenyl-6,7-dihydro-1H-pyrazolo[3,4-b]pyrazine-5-carbonitrile. The synthesized compounds, featuring a furo[3,2-e]pyrazolo[3,4-b]pyrazine core, were characterized using various spectroscopic techniques and are envisaged for future pharmacological investigations. []

Relevance: While structurally distinct from 1H-Pyrazolo[3,4-b]pyridin-5-amine, 3-(2-furanyl)- due to the presence of a pyrazine ring and a fused furan ring, this work highlights the feasibility of constructing complex heterocyclic systems incorporating the pyrazolo[3,4-b]pyridine core. This suggests that exploring similar modifications and ring fusion reactions with 1H-Pyrazolo[3,4-b]pyridin-5-amine, 3-(2-furanyl)- could lead to the discovery of structurally novel and potentially bioactive compounds. []

4-Arylamino-5,6,7,8-tetrahydro-1H-pyrazolo[3,4-b]quinolines []

Compound Description: This study describes the synthesis of 4-arylamino-5,6,7,8-tetrahydro-1H-pyrazolo[3,4-b]quinolines through a phosphorus pentoxide-mediated condensation reaction between ethyl 5-amino-1H-pyrazole-4-carboxylate and cyclohexanone in the presence of various arylamines. The synthesized compounds were further reacted with formaldehyde and secondary amines to yield the corresponding Mannich bases. Attempts to dehydrogenate the tetrahydroquinoline ring system were unsuccessful. []

Relevance: While structurally distinct from 1H-Pyrazolo[3,4-b]pyridin-5-amine, 3-(2-furanyl)-, this study highlights the potential of using pyrazole building blocks for constructing more complex heterocyclic systems. The unsuccessful dehydrogenation attempts in this work suggest that modifying the reaction conditions or exploring alternative synthetic strategies might be necessary to achieve the desired dehydrogenation in similar systems, which could be relevant for synthesizing analogs of the target compound with varying degrees of saturation. []

4-Aryl-3-methyl-1-phenyl-1H-benzo[h]pyrazolo [3,4-b]quinoline-5,10-diones [, ]

Compound Description: This series of compounds, featuring a benzo[h]pyrazolo[3,4-b]quinoline-5,10-dione core, was synthesized through one-pot multicomponent reactions. Different catalysts and reaction conditions were explored, including the use of PEG1000-based dicationic acidic ionic liquids [] and diammonium hydrogen phosphate [], highlighting the versatility and efficiency of these synthetic approaches. [, ]

Relevance: Although structurally distinct from 1H-Pyrazolo[3,4-b]pyridin-5-amine, 3-(2-furanyl)- due to the presence of a fused benzene ring and a quinoline-dione moiety, these studies showcase the potential of multicomponent reactions for efficiently constructing complex heterocyclic systems incorporating the pyrazolo[3,4-b]pyridine core. This suggests that exploring similar multicomponent reaction strategies with 1H-Pyrazolo[3,4-b]pyridin-5-amine, 3-(2-furanyl)- as a starting material could provide access to diverse and potentially bioactive analogs. [, ]

3-Methyl-1-phenyl-1H-benzo[g]pyrazolo[3,4-b]quinoline-5,10-dione derivatives []

Compound Description: This study describes a green and efficient approach for synthesizing 3-methyl-1-phenyl-1H-benzo[g]pyrazolo[3,4-b]quinoline-5,10-dione derivatives using cerium oxide nanoparticles as a heterogeneous catalyst in water. This methodology offers advantages such as high yields, short reaction times, and the reusability of the catalyst. []

Relevance: Similar to the previous examples, this work emphasizes the use of environmentally friendly catalysts and solvents in synthesizing complex heterocyclic systems related to the pyrazolo[3,4-b]pyridine core. Adapting such green chemistry principles and exploring cerium oxide nanoparticles as a potential catalyst could be beneficial for synthesizing 1H-Pyrazolo[3,4-b]pyridin-5-amine, 3-(2-furanyl)- or its derivatives in a more sustainable and efficient manner. []

Pyrazolo[3,4-b]pyridine-6-one derivatives []

Compound Description: This study presents a novel cascade reaction for synthesizing pyrazolo[3,4-b]pyridine-6-one derivatives. The reaction involves the reaction of 4-arylidene-2-phenyl-1,3-oxazol-5(4H)-ones with 3-methyl-1-phenyl-1H-pyrazol-5-amine, providing a rapid and efficient route to access this class of compounds. []

Relevance: Although 1H-Pyrazolo[3,4-b]pyridin-5-amine, 3-(2-furanyl)- lacks the 6-one functionality, this work highlights the development of novel and efficient synthetic methodologies for constructing pyrazolo[3,4-b]pyridine derivatives. Exploring similar cascade reactions or adapting this methodology could provide valuable strategies for accessing diverse analogs of the target compound. []

Pyrano-Fused Pyrazolo[3,4-b]pyridines []

Compound Description: This study describes the microwave-assisted synthesis of pyrano-fused pyrazolo[3,4-b]pyridine derivatives. The three-component reaction involves aldehydes, tetrahydropyran-4-one, and 3-methyl-1-phenyl-1H-pyrazol-5-amine in acetic acid, providing a rapid and efficient method for constructing this tricyclic scaffold. []

Relevance: Although structurally distinct from 1H-Pyrazolo[3,4-b]pyridin-5-amine, 3-(2-furanyl)- due to the fused pyran ring, this work showcases the efficiency of microwave-assisted synthesis for constructing complex pyrazolo[3,4-b]pyridine derivatives. Employing microwave irradiation in the synthesis of analogs of the target compound could potentially accelerate reaction rates and improve yields. []

4,7‐Dihydro‐4‐oxo‐1H-pyrazolo[3,4‐b]pyridines []

Compound Description: This study focuses on the unambiguous synthesis of 4,7-dihydro-4-oxo-1H-pyrazolo[3,4-b]pyridine and clarifies the structure of a previously misassigned isomer. The work emphasizes the importance of carefully characterizing pyrazolo[3,4-b]pyridine derivatives, particularly with regard to tautomerism and isomerism. []

Relevance: While 1H-Pyrazolo[3,4-b]pyridin-5-amine, 3-(2-furanyl)- is structurally distinct due to the lack of a 4-oxo group and the presence of substituents, this study underscores the importance of rigorous structural characterization in this class of compounds. It highlights the need to consider potential tautomeric forms and isomeric possibilities when synthesizing and characterizing analogs of the target compound. []

1-Methyl-3-phenyl-5(p-tolyl) -6,7,8,9,10,11,12,13,14,15-decahydro-3H-cyclododeca[d] pyrazolo[3,4-b]pyridine []

Compound Description: This compound, synthesized via a microwave-assisted reaction, features a cyclododecane ring fused to the pyrazolo[3,4-b]pyridine core. Its structure was determined using single-crystal X-ray diffraction, revealing a coplanar arrangement of the newly formed pyridine ring within the structure. []

Relevance: This study demonstrates the successful incorporation of a large aliphatic ring onto the pyrazolo[3,4-b]pyridine scaffold and highlights the utility of microwave irradiation in facilitating such reactions. While the cyclododecane ring differs significantly from the furanyl group in 1H-Pyrazolo[3,4-b]pyridin-5-amine, 3-(2-furanyl)-, this work suggests the potential for exploring the introduction of other cyclic or alicyclic substituents onto the target compound to modulate its properties. []

Properties

CAS Number

1186609-84-6

Product Name

1H-Pyrazolo[3,4-b]pyridin-5-amine, 3-(2-furanyl)-

IUPAC Name

3-(furan-2-yl)-2H-pyrazolo[3,4-b]pyridin-5-amine

Molecular Formula

C10H8N4O

Molecular Weight

200.2 g/mol

InChI

InChI=1S/C10H8N4O/c11-6-4-7-9(8-2-1-3-15-8)13-14-10(7)12-5-6/h1-5H,11H2,(H,12,13,14)

InChI Key

HZYCUGGIZNFKPA-UHFFFAOYSA-N

SMILES

C1=COC(=C1)C2=C3C=C(C=NC3=NN2)N

Canonical SMILES

C1=COC(=C1)C2=C3C=C(C=NC3=NN2)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.